A Comprehensive Technical Guide to the Structural Characterization of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate
A Comprehensive Technical Guide to the Structural Characterization of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the comprehensive structural characterization of the novel compound, tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate. As a newly synthesized entity, rigorous structural elucidation is paramount to confirming its identity and purity, forming the bedrock for any subsequent biological or medicinal chemistry applications. This document outlines the logical workflow, from synthesis and purification to the application of a suite of analytical techniques, designed to provide an unambiguous structural assignment. The causality behind experimental choices and the integration of data from multiple sources are emphasized to ensure a self-validating and trustworthy characterization process.
Introduction: The Importance of Structural Verification
In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is a non-negotiable prerequisite. The compound in focus, tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate, features several key functional groups: a thiophene ring, a sulfone, and a tert-butoxycarbonyl (Boc) protecting group. Each of these moieties presents unique spectroscopic signatures that must be identified and correctly assigned to validate the final structure. An error in structural assignment can lead to the misinterpretation of biological data and the waste of significant resources. This guide, therefore, serves as a roadmap for researchers to confidently verify the synthesis of this and structurally related compounds.
Proposed Synthesis and Purification Strategy
While no specific synthesis for this exact molecule is currently published, a plausible synthetic route can be proposed based on established organic chemistry principles. The following is a hypothetical, yet chemically sound, approach to the synthesis and purification of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate.
Synthetic Pathway
The proposed synthesis begins with a commercially available starting material, 2-aminothiophene, and proceeds through a three-step sequence: Boc-protection, chlorosulfonylation, and oxidation.
Caption: Proposed synthetic pathway for tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate.
Expertise & Experience in Synthetic Design:
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Step 1: Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the amine functionality of 2-aminothiophene.[][2] It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions if further derivatization of the amine is required.[3][4] The use of di-tert-butyl dicarbonate (Boc2O) in the presence of a mild base like triethylamine (Et3N) is a standard and high-yielding method for this transformation.[2]
-
Step 2: Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic aromatic substitution, and chlorosulfonic acid is a potent reagent for introducing a chlorosulfonyl group. The reaction is typically performed at low temperatures to control its reactivity.
-
Step 3: Sulfone Formation: The chlorosulfonyl intermediate is then converted to the corresponding sulfone. This can be achieved in a two-step sequence involving reduction with sodium sulfite to the sulfinate salt, followed by methylation with methyl iodide.
Purification Protocol
Purification of the final product is critical to obtain accurate analytical data. A general protocol would involve:
-
Work-up: After the final synthetic step, the reaction mixture would be quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layers would be combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent would be removed under reduced pressure using a rotary evaporator.
-
Chromatography: The crude product would then be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product, as determined by thin-layer chromatography (TLC), would be combined.
-
Final Drying: The purified product would be dried under high vacuum to remove any residual solvents.
The Structural Characterization Workflow
A multi-technique approach is essential for the unambiguous structural characterization of a novel compound. Each technique provides a piece of the puzzle, and together they create a self-validating system.
Caption: A logical workflow for the structural characterization of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate, a combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) experiments will be necessary.
Experimental Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. This will likely require a larger number of scans due to the low natural abundance of ¹³C.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.
-
Expected Data and Interpretation
| Expected ¹H NMR Data (in CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~8.0-8.5 | s |
| ~7.5-7.8 | d |
| ~6.8-7.1 | d |
| ~3.1-3.3 | s |
| ~1.5 | s |
| Expected ¹³C NMR Data (in CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C=O (carbamate) |
| ~140-145 | Thiophene C-SO₂ |
| ~135-140 | Thiophene C-NH |
| ~120-125 | Thiophene CH |
| ~81 | -C(CH₃)₃ |
| ~45 | -SO₂CH₃ |
| ~28 | -C(CH₃)₃ |
Trustworthiness through 2D NMR:
-
COSY: A cross-peak between the two thiophene proton signals would confirm their coupling and adjacency on the ring.
-
HSQC: This experiment will unequivocally link the proton signals to their corresponding carbon signals, for instance, confirming that the proton at ~7.6 ppm is attached to the carbon at ~122 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
Expected Data and Interpretation
| Expected HRMS Data (ESI+) | |
| Adduct | Calculated m/z |
| [M+H]⁺ | 278.05153 |
| [M+Na]⁺ | 300.03347 |
Trustworthiness of HRMS: The high accuracy of the mass measurement (typically to within 5 ppm) allows for the unambiguous determination of the elemental composition, which strongly supports the proposed structure.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
| Expected IR Absorption Bands | |
| Frequency (cm⁻¹) | Functional Group |
| ~3300 | N-H |
| ~2980 | C-H (sp³) |
| ~1720 | C=O |
| ~1550 | N-H |
| ~1350 and ~1150 | S=O |
The presence of strong absorption bands in these regions would provide compelling evidence for the key functional groups in the molecule.[6][7]
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N, S) in the compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.
Experimental Protocol
A small, accurately weighed amount of the highly purified and dried sample is combusted in a specialized instrument. The resulting gases (CO₂, H₂O, N₂) are quantified, and the percentage of each element is calculated.
Expected Data
| Elemental Analysis Data for C₁₀H₁₅NO₄S₂ | |
| Element | Calculated % |
| C | 43.30 |
| H | 5.45 |
| N | 5.05 |
| S | 23.12 |
Trustworthiness: A close correlation (typically within ±0.4%) between the calculated and found percentages provides strong evidence for the purity and elemental composition of the sample.
X-Ray Crystallography (Optional)
If the final compound can be obtained as a single crystal of sufficient quality, X-ray crystallography can provide an unambiguous, three-dimensional structure of the molecule.[8] This is the gold standard for structural determination.
Experimental Protocol
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a solvent from a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure.
Conclusion
The structural characterization of a novel compound like tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate requires a systematic and multi-faceted analytical approach. By integrating the data from NMR spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis, a researcher can build a robust and self-validating case for the compound's structure. Each technique provides complementary information, and together they form a powerful toolkit for ensuring the scientific integrity of the research. The successful application of the workflows and protocols described in this guide will enable researchers to proceed with confidence in their downstream applications of this and other novel chemical entities.
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Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-191. Available at: [Link]
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Aydıner, B., et al. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 487-495. Available at: [Link]
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